molecular formula C9H6N2O4 B11055850 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B11055850
M. Wt: 206.15 g/mol
InChI Key: MJTHLSFRYASTLW-UHFFFAOYSA-N
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Description

8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is an organic compound with the molecular formula C9H6N2O4. It is a derivative of 1,4-benzodioxine, featuring a nitro group at the 8th position and a carbonitrile group at the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves the nitration of 2,3-dihydro-1,4-benzodioxine followed by the introduction of a carbonitrile group. One common method involves the use of nitric acid and sulfuric acid as nitrating agents under controlled temperature conditions to introduce the nitro group. The subsequent introduction of the carbonitrile group can be achieved through a reaction with cyanogen bromide in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can undergo reduction reactions to form different derivatives.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas and palladium catalyst.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Amino derivatives: Formed through the reduction of the nitro group.

    Substituted derivatives: Formed through nucleophilic aromatic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile serves as a valuable building block for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations, making it useful in multi-step synthetic routes .

Biology and Medicine

In biology and medicine, this compound is used as an intermediate in the synthesis of pharmaceutical compounds. It is particularly important in the development of benzofuran analogs, which are potential inhibitors of cyclic AMP-specific phosphodiesterase type IV, an enzyme involved in inflammatory and depressive disorders .

Industry

In the industrial sector, this compound is used in the development of new materials with specific electronic or photonic properties. Its incorporation into polymers or small molecules can enhance the performance of organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The mechanism of action of 8-Nitro-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, as a precursor to benzofuran analogs, it inhibits cyclic AMP-specific phosphodiesterase type IV, leading to increased levels of cyclic AMP. This, in turn, modulates various cellular processes, including inflammation and neurotransmission .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The combination of these functional groups allows for diverse chemical transformations and enhances its utility in various scientific and industrial applications .

Properties

Molecular Formula

C9H6N2O4

Molecular Weight

206.15 g/mol

IUPAC Name

5-nitro-2,3-dihydro-1,4-benzodioxine-7-carbonitrile

InChI

InChI=1S/C9H6N2O4/c10-5-6-3-7(11(12)13)9-8(4-6)14-1-2-15-9/h3-4H,1-2H2

InChI Key

MJTHLSFRYASTLW-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(C=C(C=C2O1)C#N)[N+](=O)[O-]

Origin of Product

United States

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